4-脱氟-4-羟基吉非替尼

描述

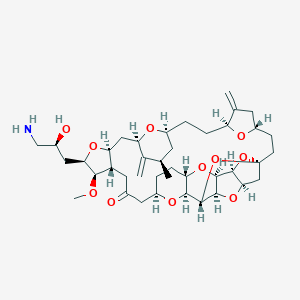

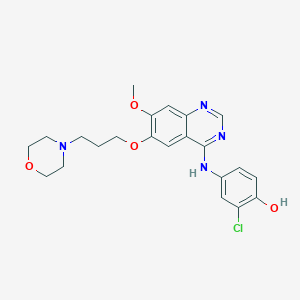

4-Defluoro-4-hydroxy Gefitinib is a member of quinazolines . It is a metabolite of Gefitinib , an anticancer drug that selectively inhibits the epidermal growth factor receptor (EGFR) on cancer cells .

Molecular Structure Analysis

The molecular formula of 4-Defluoro-4-hydroxy Gefitinib is C22H25ClN4O4 . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving 4-Defluoro-4-hydroxy Gefitinib are not detailed in the retrieved papers, it is known that Gefitinib undergoes metabolic bioactivation by mainly Phase I hepatic metabolism, resulting in chemically reactive metabolites such as 4-Defluoro-4-hydroxy Gefitinib .Physical And Chemical Properties Analysis

The molecular weight of 4-Defluoro-4-hydroxy Gefitinib is 444.9 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 444.1564330 g/mol . Other properties like solubility are not explicitly mentioned in the retrieved papers.科学研究应用

Enhancement of Oral Bioavailability

4-Defluoro-4-hydroxy Gefitinib has been studied for its potential to improve oral bioavailability. Due to its poor water solubility, Gefitinib often shows limited absorption when administered orally. Research has focused on developing solid dispersions using various carriers and techniques to enhance dissolution and oral absorption, thereby improving bioavailability .

Solid Dispersions for Antitumor Activity

The formulation of solid dispersions (SDs) of Gefitinib has been explored to increase its antitumor efficacy. These SDs have been characterized physicochemically and evaluated for in vitro dissolution and in vivo pharmacokinetic studies, showing significant release and improved pharmacokinetic parameters compared to pure Gefitinib .

Cocrystallization with Co-formers

Cocrystallization of Gefitinib with co-formers has been investigated to potentiate its oral administration for lung tumor eradication. This approach aims to enhance the solubility and dissolution rates, thereby increasing the drug’s anticancer efficiency. The cocrystals have shown promising results in vitro and in mouse models, suggesting a potential for single-dose administration for effective lung cancer treatment .

Targeted Drug Delivery Systems

Research has been conducted on novel drug delivery systems for Gefitinib to target specific cancer cells more effectively. These systems are designed to deliver the drug in a controlled manner, potentially leading to better therapeutic outcomes and reduced side effects .

Controlled Release Microparticles

Controlled release microparticles containing Gefitinib have been developed to provide a sustained release of the drug. This formulation aims to maintain therapeutic drug levels over an extended period, which could be beneficial in the treatment of skin carcinoma and other cancers .

Pharmacokinetic and Pharmacodynamic Studies

Studies have also focused on the pharmacokinetic and pharmacodynamic aspects of Gefitinib formulations. By understanding the drug’s behavior in the body and its interaction with cancer cells, researchers can optimize dosing regimens and predict therapeutic responses .

作用机制

Target of Action

4-Defluoro-4-hydroxy Gefitinib is a derivative of Gefitinib, which is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

4-Defluoro-4-hydroxy Gefitinib, similar to Gefitinib, inhibits the EGFR tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . This inhibition blocks signal transduction, resulting in the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 4-Defluoro-4-hydroxy Gefitinib is the EGFR signaling pathway. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, leading to a decrease in malignant cell proliferation .

Pharmacokinetics

Gefitinib, the parent compound, is known to be metabolized in the liver by cytochrome p450s, primarily by cyp3a4, but cyp3a5 and cyp2d6 also play minor roles in gefitinib metabolism . It’s reasonable to assume that 4-Defluoro-4-hydroxy Gefitinib might have similar ADME properties.

Result of Action

The primary result of 4-Defluoro-4-hydroxy Gefitinib action is the inhibition of cell proliferation in cells overexpressing EGFR. This is achieved by blocking the signal transduction pathways associated with EGFR . According to a study, 4-Defluoro-4-hydroxy Gefitinib has been found to induce photosensitivity disorders and DNA damage, which could ultimately result in mutagenic and carcinogenic effects .

Action Environment

The action of 4-Defluoro-4-hydroxy Gefitinib can be influenced by various environmental factors. For instance, its phototoxicity can be enhanced under UV-light exposure . Therefore, it’s crucial to consider the environmental conditions under which the compound is used, as they can significantly impact its action, efficacy, and stability.

安全和危害

Gefitinib, the parent drug of 4-Defluoro-4-hydroxy Gefitinib, is generally well-tolerated. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable . Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .

未来方向

The discovery of EGFR mutations and the potential identification of other markers that predict patient response could help to optimize the use of Gefitinib in the future . There is also ongoing research into the development of novel anti-EGFR strategies . The combination of Shenqi Fuzheng injection (SFI) and Gefitinib has shown promising results in overcoming resistance to EGFR-TKIs in NSCLC, suggesting potential future directions for the use of Gefitinib and its metabolites .

属性

IUPAC Name |

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWXTDMHBQBADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458189 | |

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Defluoro-4-hydroxy Gefitinib | |

CAS RN |

847949-50-2 | |

| Record name | 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847949-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | M-387783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-387783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4EV2Y7TJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

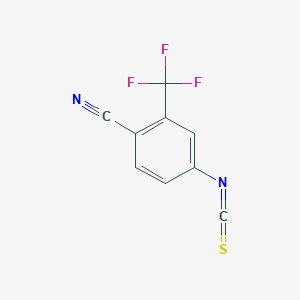

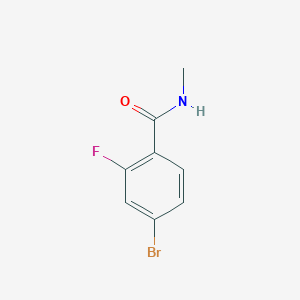

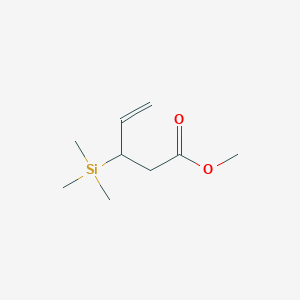

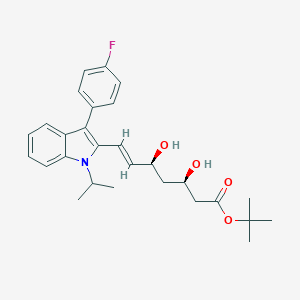

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

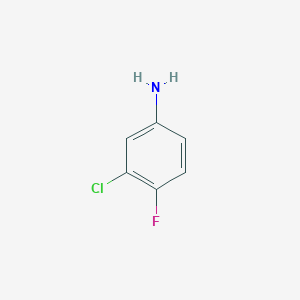

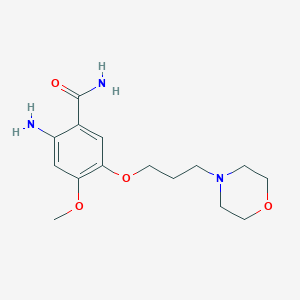

Feasible Synthetic Routes

Q & A

Q1: Gefitinib, a widely used cancer drug, can be metabolized into different forms within the body. How does the phototoxicity of 4-Defluoro-4-hydroxy Gefitinib compare to Gefitinib and its other metabolites?

A1: Research indicates that 4-Defluoro-4-hydroxy Gefitinib demonstrates a favorable phototoxicity profile compared to Gefitinib and some of its other metabolites. Specifically, it was found to be non-phototoxic to cells in a neutral red uptake (NRU) phototoxicity test. [] This is in contrast to Gefitinib itself and the metabolite O-Demorpholinopropyl Gefitinib, both of which displayed phototoxic potential. Interestingly, another metabolite, O-Demethyl Gefitinib, showed less phototoxicity than the parent drug Gefitinib. [] This highlights the diverse effects that metabolic transformations can have on a drug's properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。